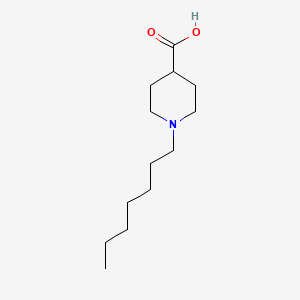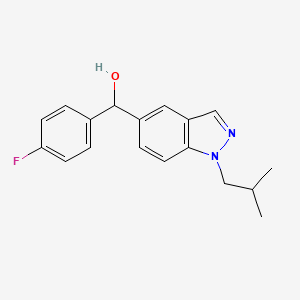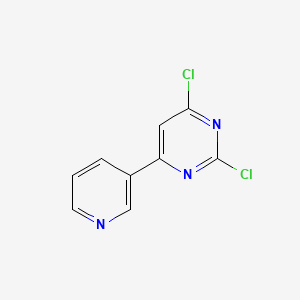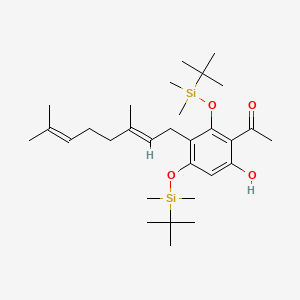
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone is a complex organic compound characterized by its unique structure, which includes multiple tert-butyldimethylsilyl (TBDMS) groups and a phloracetophenone core
Preparation Methods
The synthesis of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone typically involves multiple steps. The key steps include the protection of hydroxyl groups with TBDMS, followed by the introduction of the phloracetophenone moiety. The reaction conditions often require the use of strong bases and anhydrous solvents to ensure the stability of the TBDMS groups. Industrial production methods may involve the use of automated synthesis equipment to ensure consistency and purity of the final product.
Chemical Reactions Analysis
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The TBDMS groups can be selectively removed under acidic conditions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include anhydrous solvents, strong acids or bases, and controlled temperatures. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Industry: The compound’s stability and reactivity make it suitable for use in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone involves its interaction with specific molecular targets. The TBDMS groups provide steric protection, allowing the core structure to interact with enzymes or receptors selectively. This interaction can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
When compared to similar compounds, (E)-1-(2,4-bis((tert-Butyldimethylsilyl)oxy)-3-(3,7-dimethylocta-2,6-dien-1-yl) Phloracetophenone stands out due to its unique combination of TBDMS groups and a phloracetophenone core. Similar compounds include:
Properties
Molecular Formula |
C30H52O4Si2 |
|---|---|
Molecular Weight |
532.9 g/mol |
IUPAC Name |
1-[2,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3-[(2E)-3,7-dimethylocta-2,6-dienyl]-6-hydroxyphenyl]ethanone |
InChI |
InChI=1S/C30H52O4Si2/c1-21(2)16-15-17-22(3)18-19-24-26(33-35(11,12)29(5,6)7)20-25(32)27(23(4)31)28(24)34-36(13,14)30(8,9)10/h16,18,20,32H,15,17,19H2,1-14H3/b22-18+ |
InChI Key |
QWBNMEVXOZTXDM-RELWKKBWSA-N |
Isomeric SMILES |
CC(=CCC/C(=C/CC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C(C(=C1O[Si](C)(C)C(C)(C)C)C(=O)C)O)O[Si](C)(C)C(C)(C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-[3-Chloro-5-(6,7-dimethoxyquinolin-4-yl)pyridin-2-yl]piperidin-4-yl]propan-2-ol](/img/structure/B13865855.png)
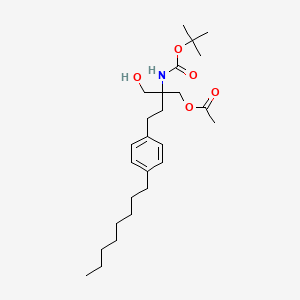
![2-[(Dimethylamino)methyl]-6-quinolinamine](/img/structure/B13865864.png)
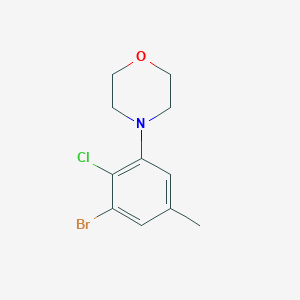
![Ethyl 3,6-dimethyl-1-pyrimidin-2-ylpyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B13865885.png)
![(7R)-Benzhydryl 3-((methylsulfonyl)oxy)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13865886.png)
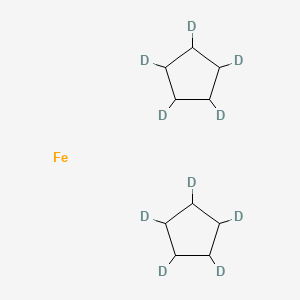


![2-(3-Methylphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13865915.png)
